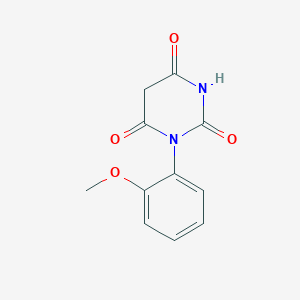

1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Vue d'ensemble

Description

1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxybenzaldehyde with urea and malonic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: 1-(2-Hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that pyrimidine derivatives can exhibit antimicrobial activity. In particular, compounds similar to 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione have been investigated for their efficacy against various bacterial strains. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to interfere with nucleic acid synthesis or disrupt cell membrane integrity.

Anticancer Potential

There is growing interest in the anticancer properties of pyrimidine-based compounds. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell proliferation. Further research is necessary to elucidate its mechanism of action and effectiveness across different cancer types.

Drug Development

The structural features of this compound make it a promising candidate for drug development. Its ability to modulate biological pathways suggests potential applications in treating diseases such as cancer and infections. The compound's derivatives could be synthesized to enhance bioavailability and selectivity towards specific biological targets.

Agrochemical Uses

In addition to pharmaceutical applications, there is potential for this compound in agrochemicals. Pyrimidine derivatives are known for their herbicidal and fungicidal properties. Research into the application of this compound could lead to the development of new agrochemical products that are effective against pests while minimizing environmental impact.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study was conducted to evaluate the antimicrobial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to controls. This suggests a potential pathway for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Anticancer Activity Investigation

In vitro studies on human cancer cell lines demonstrated that certain derivatives of pyrimidines could inhibit cell growth significantly. The mechanism was linked to the induction of apoptosis via caspase activation pathways. Further exploration into the specific effects of this compound is warranted to confirm these findings.

Mécanisme D'action

The mechanism of action of 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood. it is believed to interact with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Pyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the methoxyphenyl group but shares the core pyrimidine structure.

1-Phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but without the methoxy group.

Uniqueness: 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its potential as a pharmacophore and its versatility in synthetic applications.

Activité Biologique

1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS No. 16348-07-5) is a heterocyclic compound notable for its pyrimidine ring structure substituted with a methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C11H10N2O4

- Molecular Weight : 222.21 g/mol

- IUPAC Name : 1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

- InChI Key : PEYOYDLJJVRUQB-UHFFFAOYSA-N

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 |

| A549 | 0.03 |

| Colo-205 | 0.01 |

These results suggest that this compound may be more effective than traditional chemotherapeutic agents like etoposide in certain contexts .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in macrophages, which is crucial for developing treatments for inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells.

- Modulation of Signaling Pathways : The compound affects various signaling pathways involved in inflammation and cancer progression.

Study 1: Anticancer Efficacy

A recent study assessed the cytotoxicity of this compound against HepG2 and HCT-116 cells. The results indicated that at concentrations of 250 µM, significant cytotoxic effects were observed:

| Compound | Cell Line | Cytotoxicity (%) |

|---|---|---|

| This compound | HepG2 | 65 |

| HCT-116 | 67 |

This data underscores the potential of the compound as a lead structure for further drug development .

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory activity, the compound was tested for its ability to inhibit TNF-alpha production in LPS-stimulated macrophages. Results showed a dose-dependent reduction in TNF-alpha levels:

| Concentration (µM) | TNF-alpha Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

These findings highlight the compound's potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyrimidine derivatives:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Pyrimidine-2,4(1H,3H)-dione | Anticancer | N/A |

| 1-Phenylpyrimidine-2,4(1H,3H)-dione | Anticancer | N/A |

| 1-(2-Methoxyphenyl)pyrimidine-2,4,6-trione | Anticancer/Anti-inflammatory | <0.03 |

The presence of the methoxy group in this compound enhances its biological activity compared to similar structures lacking this substitution .

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-17-8-5-3-2-4-7(8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYOYDLJJVRUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362501 | |

| Record name | 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677710 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16348-07-5 | |

| Record name | 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.